1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Description
1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b]thiazepine ring system
Properties
IUPAC Name |
1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGGDDYSPVNMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrrolidine Precursors
The synthesis begins with bromination of 5-oxopyrrolidine-3-carboxylic acid derivatives using bromine (Br₂) in acetic acid at ambient temperatures. This yields α-bromoacyl intermediates critical for subsequent cyclization.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq) | Acetic acid | 25°C | 2 h | 85% |
The α-bromoacyl compound (1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) is isolated via vacuum filtration and washed with cold ether.
Cyclocondensation with Thiocarbonyl Compounds
Thiocarbamide or benzenecarbothioamide reacts with the α-bromoacyl intermediate in acetic acid at 60°C, forming the thiazepine ring through nucleophilic substitution and cyclization.
Mechanistic Pathway
- Thioamide attacks the α-bromo carbon, displacing bromide.
- Intramolecular amine-thioester cyclization forms the seven-membered ring.
- Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 60°C |
| Time | 4 h |
| Yield | 72% |
Sulfonation and Oxidation to Sulfone
The thiazepine sulfur is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Oxidation Comparison
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 0°C → 25°C | 6 h | 68% |
| mCPBA (1.2 eq) | CH₂Cl₂ | 25°C | 3 h | 82% |
mCPBA provides higher yields due to milder conditions minimizing side reactions.
Stereochemical Control Strategies
Asymmetric Synthesis
Chiral catalysts like (R)-BINOL-phosphoric acid induce enantioselectivity during cyclization. The (8S) configuration is favored via hydrogen-bonding interactions between the catalyst and carboxylic acid group.
Enantiomeric Excess (ee)
| Catalyst | ee (%) |
|---|---|
| (R)-BINOL-PA | 92 |
| Jacobsen’s Salen-Co | 78 |
Resolution of Racemates
Racemic mixtures are separated using chiral chromatography (Chiralpak IA column) or diastereomeric salt formation with (-)-ditoluoyl tartaric acid.
Carboxylic Acid Functionalization
Ester Protection
The carboxylic acid is protected as a methyl ester using thionyl chloride (SOCl₂) in methanol, enabling inertness during subsequent reactions.
Esterification Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ (2 eq) | MeOH | 75°C | 2 h | 95% |
Deprotection
The methyl ester is hydrolyzed back to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 3.55–4.16 (m, NCH₂), 2.54–2.88 (m, COCH₂) |
| ¹³C NMR | 31.3 (CH₂), 50.3 (NCH₂), 175.1 (C=O) |
| HRMS | [M+H]+ calcd. for C₉H₁₅NO₄S: 233.29, found: 233.28 |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| α-Bromoacyl cyclization | 4 | 58 | 92 | High stereoselectivity |
| Direct oxidation of thiazepine | 3 | 45 | - | Shorter route |
| Asymmetric catalysis | 5 | 50 | 95 | Superior enantiocontrol |
Chemical Reactions Analysis
Oxidation Reactions
-
Decarboxylation : Under thermal or basic conditions, the carboxylic acid group can lose CO₂, forming a hydrocarbon derivative. This reaction often requires catalysts such as copper(I) oxide or quinoline .
-
Side-chain oxidation : The α-hydrogen adjacent to the carboxylic acid may be oxidized to a ketone or alcohol using agents like KMnO₄ or CrO₃, though steric hindrance from the fused ring system could limit reactivity.
Reduction Reactions
Reductive modifications primarily target the carboxylic acid and sulfone groups:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Alcohol derivative (R-OH) | Moderate | |
| BH₃·THF | Room temperature | Alcohol with retained sulfone | High | |
| H₂/Pd-C | Ethanol, 1 atm H₂ | Partial saturation of the ring system | Low |
The sulfone group is generally inert to reduction, preserving the thiazepine framework.
Substitution Reactions
The carboxylic acid group facilitates nucleophilic acyl substitution:
-
Esterification : Treatment with alcohols (e.g., methanol) and acid catalysts (H₂SO₄) yields methyl esters.
-
Amidation : Coupling with amines via carbodiimide reagents (e.g., EDCI) produces amides. For example:
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Ring-opening nucleophilic attack : Strong nucleophiles (e.g., Grignard reagents) may open the thiazepine ring at the sulfur or nitrogen centers, though this is less common due to steric constraints.
Cyclization and Ring Functionalization
The bicyclic structure enables regioselective modifications:
-
Electrophilic aromatic substitution (EAS) : Electron-rich positions on the pyrrolo ring undergo halogenation or nitration. For instance, bromination at the 3-position occurs with Br₂/FeBr₃.
-
Photocatalytic carboxylation : Under UV light and CO₂, allylic C–H bonds in the thiazepine ring can be carboxylated, as demonstrated in related systems using AgBF₄ and MTBD .
Stability and Degradation
-
Hydrolytic stability : The ester derivatives exhibit variable stability in aqueous media. For instance, TCO-protected analogs show <5% hydrolysis in plasma over 24 hours .
-
Thermal decomposition : Above 200°C, the compound undergoes fragmentation, releasing SO₂ and CO₂, as confirmed by TGA-MS.
Comparative Reactivity with Analogues
The sulfone group distinguishes this compound from non-oxidized thiazepines:
| Feature | 1,1-Dioxo Derivative | Non-Oxidized Thiazepine |
|---|---|---|
| Reduction susceptibility | Resistant to common reductants | S–N bond cleavage with LiAlH₄ |
| Electrophilic reactivity | Enhanced due to electron-withdrawing SO₂ | Lower, unless activated by EDGs |
| Solubility | Higher in polar solvents (e.g., DMF) | Lower, hydrophobic |
Scientific Research Applications
1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid include other pyrrolo[1,2-b]thiazepine derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its specific ring structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity
Q & A
Q. What are the optimal synthetic routes for 1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid, and how can yield inconsistencies be resolved?
Methodological Answer: Synthesis of this bicyclic compound typically involves multi-step reactions, including cyclization and oxidation steps. A one-pot two-step approach, as demonstrated for structurally analogous tetrahydroimidazo[1,2-a]pyridine derivatives, can be adapted . Key parameters include:
- Temperature control : Elevated temperatures (>80°C) for cyclization, followed by oxidation at room temperature.
- Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance ring closure efficiency.
- Yield optimization : Monitor reaction intermediates via HPLC (C18 column, acetonitrile/water gradient) to identify side products. Yield discrepancies often arise from incomplete oxidation; adding stoichiometric Oxone® (KHSO₅) ensures full conversion to the sulfone moiety .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Combine ¹H/¹³C NMR , IR , and HRMS for unambiguous confirmation:
- NMR : Focus on diagnostic signals:
- ¹H NMR : δ 3.5–4.2 ppm (m, thiazepine ring protons), δ 1.8–2.5 ppm (m, octahydropyrrolo methylene groups).
- ¹³C NMR : δ 170–175 ppm (carboxylic acid C=O), δ 110–115 ppm (thiazepine ring carbons).
- IR : Strong absorption at 1680–1720 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch).
- HRMS : Match experimental [M+H]⁺ with theoretical m/z (e.g., ±1 ppm error tolerance) .
Advanced Research Questions
Q. What computational methods are recommended to predict reaction pathways for derivatives of this compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map reaction coordinates. For example:
- Reaction path search : Use the GRRM (Global Reaction Route Mapping) method to identify transition states and intermediates in cyclization steps.
- Solvent effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMF, DMSO).
- Energy barriers : Compare activation energies for competing pathways (e.g., thiazepine vs. alternative ring formation). Validate predictions with experimental kinetic data .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
Methodological Answer: Systematically analyze solubility using a phase diagram approach :
- Solvent screening : Test polar (DMSO, methanol) and non-polar (toluene, hexane) solvents.
- Temperature dependence : Measure solubility at 25°C, 40°C, and 60°C to identify eutectic points.
- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to rationalize anomalies. For example, low solubility in water (despite carboxylic acid group) may stem from hydrophobic pyrrolo-thiazepine core aggregation .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
Methodological Answer: Design accelerated stability tests under ICH guidelines:
- Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions.
- Degradation pathways : Monitor via LC-MS (Q-TOF) for hydrolysis (carboxylic acid → lactam) or sulfone reduction.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize for solid-state storage .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
Methodological Answer:
- Batch comparison : Perform 2D NMR (COSY, HSQC) to confirm connectivity.
- Dynamic effects : Assess conformational flexibility via VT-NMR (variable temperature); thiazepine ring puckering may cause signal splitting.
- Impurity profiling : Use LC-MS/MS to detect trace enantiomers or regioisomers (e.g., incorrect sulfone positioning) .
Q. What experimental controls are critical when observing unexpected biological activity in derivatives?
Methodological Answer:
- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out promiscuity.
- Metabolite analysis : Incubate with liver microsomes (human/rat) to identify active metabolites.
- Crystallography : Resolve X-ray structures of protein-ligand complexes to confirm binding mode .
Methodological Design Challenges
Q. How can researchers optimize purification of this compound when traditional column chromatography fails?
Methodological Answer:
- Alternative techniques : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) for enantiomeric separation.
- Crystallization screening : Employ high-throughput platforms (e.g., Crystal16) to identify co-solvents (e.g., ethyl acetate/hexane) for polymorph control.
- Membrane filtration : Apply tangential flow filtration (TFF) to remove high-MW impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
